molecular formula C10H12N2O3 B1528594 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid CAS No. 1178265-21-8

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid

Cat. No.: B1528594
CAS No.: 1178265-21-8
M. Wt: 208.21 g/mol
InChI Key: QRUXVXOIPLWZKN-UHFFFAOYSA-N
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Description

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is an organic compound characterized by a pyridazine ring substituted with a cyclopentyloxy group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a condensation reaction with hydrazine.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction, often using cyclopentanol and a suitable leaving group such as a halide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation of the pyridazine ring, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production at scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridazine ring or the carboxylic acid group, potentially forming alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

    Chemical Reactivity: The presence of the carboxylic acid group allows for interactions with various nucleophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    6-(Cyclohexyloxy)pyridazine-3-carboxylic acid: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.

    6-(Methoxy)pyridazine-3-carboxylic acid: Contains a methoxy group instead of a cyclopentyloxy group.

    6-(Phenoxy)pyridazine-3-carboxylic acid: Features a phenoxy group in place of the cyclopentyloxy group.

Uniqueness: 6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is unique due to the specific steric and electronic effects imparted by the cyclopentyloxy group. This can influence its reactivity and interactions in both chemical and biological contexts, making it a valuable compound for targeted applications.

Biological Activity

6-(Cyclopentyloxy)pyridazine-3-carboxylic acid is an organic compound belonging to the pyridazine family, characterized by its unique cyclopentyloxy group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and receptor inhibition. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridazine ring with a carboxylic acid group at the 3-position and a cyclopentyloxy group at the 6-position. This specific arrangement contributes to its unique biological properties.

PropertyValue
Molecular FormulaC11_{11}H12_{12}N2_{2}O3_{3}
Molecular Weight220.23 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the cyclopentyloxy group enhances its ability to form hydrogen bonds, which can lead to inhibition or modulation of enzyme activity. The carboxylic acid group also plays a role in binding interactions, contributing to the compound's overall affinity for biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyridazine derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis and alter cell cycle progression in various cancer cell lines.

  • In Vitro Studies :
    • A study on related pyridazine compounds demonstrated significant cytotoxic effects against breast cancer cell lines (T-47D and MDA-MB-231), with some derivatives showing IC50_{50} values in the nanomolar range .
    • Flow cytometric analysis revealed that certain pyridazines increased the percentage of apoptotic cells significantly, indicating their potential as anticancer agents .
  • Mechanisms of Action :
    • The anticancer activity is believed to be mediated through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation .

TRPC6 Inhibition

This compound has also been studied for its potential as a TRPC6 inhibitor. TRPC6 (Transient Receptor Potential Cation Channel Subfamily C Member 6) is implicated in various pathological conditions, including pulmonary arterial hypertension (PAH).

  • Research Findings :
    • Inhibition of TRPC6 has been linked to reduced proliferation of pulmonary artery smooth muscle cells (PASMCs), suggesting that this compound could be beneficial in treating PAH .
    • Studies indicate that dysregulation of TRPC6 may lead to increased PASMC proliferation and vascular remodeling, making TRPC6 inhibitors promising candidates for therapeutic intervention .

Case Studies

Several case studies have explored the biological activity of pyridazine derivatives similar to this compound:

  • Study on Anticancer Activity : A series of pyridazines were evaluated for their cytotoxicity against multiple cancer cell lines, revealing that certain derivatives exhibited potent activity while maintaining selectivity towards non-cancerous cells .
  • TRPC6 Inhibition in Pulmonary Disorders : Research indicated that compounds targeting TRPC6 could mitigate effects observed in conditions like idiopathic pulmonary arterial hypertension (IPAH), supporting further investigation into their therapeutic potential .

Properties

IUPAC Name

6-cyclopentyloxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-5-6-9(12-11-8)15-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUXVXOIPLWZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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